Lipophilicity: Ethyl vs. Methyl and Butyl Esters
Ethyl 3-(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)propanoate (C13, MW 262.26) possesses a predicted logP approximately 0.5 units higher than the methyl ester (C12, MW 248.23) and approximately 0.5 units lower than the butyl ester (C15, MW 290.31) [1]. This difference arises from the well-established ~0.5 log unit increment per methylene group added to the ester alkyl chain in this chemotype [2]. The experimental logP of the parent phthalazinone core is reported as 1.34 , providing an anchor point for this estimation.
| Evidence Dimension | Predicted logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~2.34 (core logP 1.34 + ~1.0 for propanoate ethyl ester side chain) |
| Comparator Or Baseline | Methyl ester: predicted logP ~1.84; Butyl ester: predicted logP ~2.84 |
| Quantified Difference | Approximately 0.5 log unit increment per methylene group between analogs |
| Conditions | Estimated using the fragment-based logP contribution of ~0.5 per methylene, anchored to the experimental logP of 1(2H)-phthalazinone (1.34) |
Why This Matters
Lipophilicity directly affects solubility, membrane permeability in cell-based assays, and HPLC retention time; the ethyl ester provides a critical intermediate logP window that is neither too polar (methyl) for cellular penetration nor excessively lipophilic (butyl) for aqueous solubility, making it the preferred chain length for balanced pharmacokinetic profiling in early drug discovery.
- [1] Cardia, M. C.; Distinto, S.; Maccioni, E.; Bonsignore, L.; Delogu, A. Synthesis and biological activity evaluation of differently substituted 1,4-dioxo-3,4-dihydrophthalazine-2(1H)-carboxamides and -carbothioamides. J. Heterocycl. Chem. 2003, 40, 1011–1015. View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. View Source
